



Protocol for the Preparation of Carbenicillin-Supplemented LB Agar Plates

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Application Note: This protocol outlines the standardized procedure for preparing Luria-Bertani (LB) agar plates containing **carbenicillin**, an antibiotic commonly used for the selection of resistant bacteria in molecular cloning and other microbiology applications. **Carbenicillin** is often favored over ampicillin due to its enhanced stability, which can reduce the appearance of satellite colonies.[1][2][3] Adherence to this protocol ensures the preparation of effective selective media for consistent and reliable experimental results.

Data Summary

The following table summarizes the key quantitative parameters for the preparation of **carbenicillin** stock solutions and LB agar plates.



Parameter	Value	Notes
Carbenicillin Stock Solution		
Concentration	50 mg/mL to 100 mg/mL (1000x)	A 1000x stock is standard for a 1:1000 dilution into the media. [4][5]
Solvent	Sterile deionized or distilled water	[5][6]
Sterilization	Filter sterilize through a 0.22 μm filter	Do not autoclave the antibiotic solution.[5]
Storage	-20°C in aliquots	[5]
LB Agar Plates with Carbenicillin		
Final Carbenicillin Concentration	50 μg/mL to 100 μg/mL	The optimal concentration may vary depending on the application.[6][7][8][9][10][11]
LB Agar Autoclaving Temperature	121°C	Standard temperature for sterilization of the media.[1] [12][13]
Temperature for Antibiotic Addition	45°C to 60°C	Crucial to prevent heat degradation of the carbenicillin.[1][2][7][13][14] [15]
Storage of Poured Plates	2°C to 8°C (refrigerated)	Store inverted to prevent condensation from dripping onto the agar surface.[1][9][12]
Shelf Life of Plates	Approximately 1-2 months	Carbenicillin is more stable than ampicillin.[2][7][9]

Experimental Protocols



This section provides two detailed methods for preparing **carbenicillin** LB agar plates: incorporation into molten agar and surface spreading.

Protocol 1: Incorporation of Carbenicillin into Molten LB Agar

This is the most common method for preparing selective plates.

Materials:

- · LB agar powder
- Deionized or distilled water
- · Carbenicillin disodium salt
- Sterile petri dishes
- Autoclave
- Sterile 0.22 μm syringe filter
- Water bath or incubator set to 55°C
- Sterile flasks and graduated cylinders

Procedure:

- Prepare Carbenicillin Stock Solution (1000x):
 - Dissolve carbenicillin disodium salt in sterile water to a final concentration of 50 mg/mL or 100 mg/mL.[5][6] For example, to make 10 mL of a 100 mg/mL stock, dissolve 1 g of carbenicillin in 10 mL of sterile water.[5]
 - 2. Sterilize the solution by passing it through a 0.22 μ m syringe filter into a sterile container. [5]
 - 3. Aliquot the stock solution into smaller, single-use volumes and store at -20°C.[5]



• Prepare LB Agar:

- 1. Prepare LB agar according to the manufacturer's instructions. A typical formulation is 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar per liter of water.
- 2. Autoclave the LB agar solution at 121°C for 15-20 minutes to sterilize it.[1][7][12]
- Cool the Agar and Add Carbenicillin:
 - 1. After autoclaving, allow the molten agar to cool to a temperature of 45-60°C.[1][2][7][13] [14][15] This can be done by placing the flask in a water bath set to 55°C.[2][7][15] The flask should be warm to the touch but not too hot to handle with gloved hands.[2][12]
 - 2. Aseptically add the **carbenicillin** stock solution to the cooled agar. For a final concentration of 100 μ g/mL, add 1 mL of a 100 mg/mL stock solution per liter of LB agar (a 1:1000 dilution).[5]
 - 3. Gently swirl the flask to ensure the antibiotic is thoroughly mixed without introducing air bubbles.[7][12][14]

Pour the Plates:

- Working in a sterile environment (e.g., near a Bunsen burner or in a laminar flow hood), pour approximately 20-25 mL of the carbenicillin-containing LB agar into each 100 mm petri dish.[7]
- 2. Allow the plates to solidify at room temperature for at least 30-60 minutes.[7]
- 3. Once solidified, invert the plates and let them dry overnight at room temperature or for a shorter period in a 37°C incubator to remove excess condensation.[14]
- Storage:
 - 1. Label the plates with the antibiotic and the date of preparation.[7]
 - 2. Store the plates in a sealed bag or with parafilm at 2-8°C, protected from light.[7][9][12]



Protocol 2: Surface Spreading of Carbenicillin (Over-Agar Plating)

This method is useful when pre-made non-selective plates are available.

Materials:

- Pre-poured LB agar plates
- Carbenicillin stock solution (e.g., 100 mg/mL)
- Sterile spreader or pipette tips
- Micropipette

Procedure:

- Prepare a Diluted Carbenicillin Solution:
 - Dilute the high-concentration carbenicillin stock solution in sterile LB broth or water to a working concentration, for example, 1-4 mg/mL.[4]
- Spread the Antibiotic:
 - 1. Pipette an appropriate volume of the diluted **carbenicillin** solution onto the surface of a solidified LB agar plate. For a 6 cm plate, 150 μL can be used.[4]
 - 2. Use a sterile spreader or the side of a sterile pipette tip to gently and evenly distribute the liquid over the entire surface of the agar until it is mostly absorbed.[4]
- Incubate for Absorption:
 - Allow the plates to sit at room temperature for at least 30 minutes with the lid on to allow the antibiotic to be fully absorbed into the agar.[4]
- Plate Bacteria:
 - 1. The plates are now ready for plating the transformed bacteria.

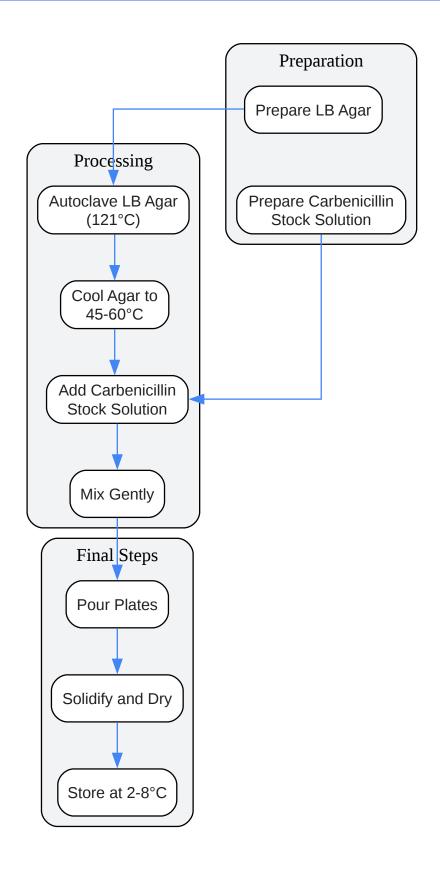


2. Incubate the plates at 37°C for 18 hours after plating the bacteria.[4]

Visual Workflow

The following diagram illustrates the standard workflow for preparing **carbenicillin** LB agar plates by incorporating the antibiotic into the molten agar.





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Caption: Workflow for preparing carbenicillin LB agar plates.



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